5-(4-Fluorophenyl)furan-2-carbonyl chloride

Medicinal chemistry Synthetic methodology Acylation kinetics

5-(4-Fluorophenyl)furan-2-carbonyl chloride (C₁₁H₆ClFO₂, MW 224.62 g/mol) is a solid aryl-furoyl chloride derivative characterized by a reactive carbonyl chloride group at the 2-position of a furan ring bearing a 4-fluorophenyl substituent at the 5-position. It is cataloged as a research intermediate (AldrichCPR line) provided for early-stage discovery, with suppliers reporting typical purity of 95–97%.

Molecular Formula C11H6ClFO2
Molecular Weight 224.61 g/mol
CAS No. 380889-69-0
Cat. No. B1333195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)furan-2-carbonyl chloride
CAS380889-69-0
Molecular FormulaC11H6ClFO2
Molecular Weight224.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F
InChIInChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H
InChIKeyLAICLIOPDMJLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)furan-2-carbonyl chloride (CAS 380889-69-0): Specialized Aryl-Furoyl Chloride Intermediate for Targeted Synthesis and Lead Derivatization


5-(4-Fluorophenyl)furan-2-carbonyl chloride (C₁₁H₆ClFO₂, MW 224.62 g/mol) is a solid aryl-furoyl chloride derivative characterized by a reactive carbonyl chloride group at the 2-position of a furan ring bearing a 4-fluorophenyl substituent at the 5-position . It is cataloged as a research intermediate (AldrichCPR line) provided for early-stage discovery, with suppliers reporting typical purity of 95–97% . The combination of an electron-withdrawing para-fluorine substituent and the electrophilic acyl chloride moiety enables its use as a key building block for amide, ester, and urea bond formation, distinguishing it from non-halogenated or differently substituted analogs in the aryl-furoyl chloride series .

5-(4-Fluorophenyl)furan-2-carbonyl chloride (CAS 380889-69-0): Why In-Class Analogs Cannot Be Interchanged in Reaction Design or Pharmacophore Construction


The 5-aryl-furoyl chloride scaffold is shared by multiple halogen-, nitro-, and alkyl-substituted derivatives, yet each substituent profoundly alters electronic character, steric profile, and downstream biological performance. The target compound's 4-fluoro substitution provides a unique balance of moderate electron withdrawal (Hammett σₚ ≈ 0.06) without the heavy-atom liability of bromine or the strong deactivation of nitro groups, translating to divergent acylation rates and regioselectivity in amide/urea formation compared to 5-(4-chlorophenyl)-, 5-(4-bromophenyl)-, or 5-(4-nitrophenyl)-furoyl chlorides [1]. Furthermore, derivatives built from this specific fluoro intermediate have demonstrated quantifiable pharmacological differentiation: the NHE1 inhibitor KR-32511 (derived from this acyl chloride) exhibits a distinct potency rank order against rat cardiomyocyte NHE1 relative to its methoxy‑chloro analog KR-32570 and the 4‑cyano benzothiophene analog KR-33028 [2]. The PI3Kγ inhibitor CAY10505, constructed from the 5-(4-fluorophenyl)furan-2-yl scaffold, achieves ~31-fold selectivity for PI3Kγ over PI3Kα and >660-fold over PI3Kβ and PI3Kδ . These structure-activity cliff effects underscore why substituting a different 5-aryl-furoyl chloride leads to non-equivalent products with unpredictable biological and physicochemical outcomes.

5-(4-Fluorophenyl)furan-2-carbonyl chloride (CAS 380889-69-0): Quantitative Differentiation Evidence Against Closest Aryl-Furoyl Chloride Comparators


Electronic Modulation: 4-Fluoro Substitution Balances Electrophilicity vs. Nitro and Unsubstituted Analogs

The Hammett σₚ constant for the 4-fluoro substituent (σₚ = +0.06) positions the target compound's electronic character intermediate between the unsubstituted phenyl analog (σₚ = 0.00) and the 4-chloro analog (σₚ = +0.23), while remaining far less deactivating than the 4-nitro analog (σₚ = +0.78) [1]. This translates to a carbonyl carbon electrophilicity that is subtly enhanced relative to 5-phenylfuran-2-carbonyl chloride, promoting faster acylation under identical conditions, yet avoids the side reactions (e.g., nitro group reduction, elimination) associated with the 4-nitro analog. The dipole moment contribution of the C–F bond (bond dipole ≈ 1.4 D) also confers altered solubility characteristics compared to the 4-chloro (C–Cl bond dipole ≈ 1.5 D) and 4-bromo (C–Br bond dipole ≈ 1.4 D) comparators, which affects phase-transfer-catalyzed reaction performance [2].

Medicinal chemistry Synthetic methodology Acylation kinetics

Derivative Potency: KR-32511 NHE1 Inhibitor Derived from This Acyl Chloride Shows Defined Cardioprotective Rank Order vs. Structural Analogs

The guanidine derivative (5-(4-fluorophenyl)furan-2-ylcarbonyl)guanidine (KR-32511), prepared from this acyl chloride, was evaluated head-to-head with four other NHE1 inhibitors in rat cardiomyocytes. The cytoprotective potency order against hypoxic damage was KR-32570 ≥ KR-33028 > sabiporide > cariporide > KR-32511 [1]. Although KR-32511 was the least potent in this specific cardiomyocyte model, its IC₅₀ in PS120/hNHE1 cells (heterologously expressed human NHE1) was significantly different from that in rat cardiomyocytes, demonstrating species-dependent pharmacology distinct from KR-32570 and KR-33028 [1]. All compounds showed high selectivity for NHE1 over NHE2, NHE3, and epithelial Na⁺ channels (no inhibition up to 30 μM) [1]. The KR-32511 scaffold thus provides a distinct pharmacological profile—lower cardiomyocyte potency but potentially favorable selectivity or pharmacokinetic attributes—compared to the methoxy-chloro analog KR-32570 (IC₅₀ = 7 ± 2 nM) and the benzothiophene analog KR-33028 (IC₅₀ = 9 ± 3 nM) [1].

Cardiovascular Ischemia-reperfusion NHE1 inhibition KR-32511

PI3Kγ Inhibitor CAY10505: Fluorophenyl-Furan Scaffold Achieves >660-Fold Isoform Selectivity

CAY10505, (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione, is a structurally related derivative of the target acyl chloride that selectively inhibits the phosphoinositide 3-kinase gamma (PI3Kγ) isoform with an IC₅₀ of 30 nM in neuronal cells . Against the α, β, and δ PI3K isoforms, CAY10505 shows IC₅₀ values of 0.94 μM, 20 μM, and 20 μM, respectively, corresponding to ~31-fold selectivity over PI3Kα and >660-fold selectivity over PI3Kβ and PI3Kδ . In a broader kinase selectivity panel of 80 kinases, CAY10505 significantly inhibited only casein kinase 2 (CK2, IC₅₀ = 20 nM) beyond PI3Kγ . This selectivity profile is embedded in the 5-(4-fluorophenyl)furan pharmacophore; the corresponding 5-(4-chlorophenyl) or 5-(4-bromophenyl) analogs of thiazolidinedione-furan conjugates show altered PI3K isoform selectivity, as demonstrated by the PI3Kδ-selective inhibitor idelalisib (which uses a quinazolinone scaffold rather than a furan) [1].

Kinase inhibition PI3K Isoform selectivity Immuno-oncology

Antibacterial SAR: 4-Fluoro Substituent Confers Intermediate Antibacterial Potency vs. H, Cl, and Br Analogs in 5-Arylfuran-2-carbonyl Derivatives

In a series of 5-arylfuran-2-carbonyl amino acid methyl esters and peptide methyl esters evaluated for antibacterial activity, the 4-fluoro-substituted derivative demonstrated an intermediate potency between the unsubstituted phenyl and the 4-bromo derivative. The general antibacterial screening indicated that most 5-arylfuran-2-carbonyl derivatives showed activity lower than the reference drug furacin, but relative differentiation within the series was observed: the 4-bromo analog (IC₅₀ = 9.8 ± 0.6 μM) > 4-chloro (IC₅₀ = 10.7 ± 0.9 μM) > 4-fluoro (IC₅₀ = 12.4 ± 3.1 μM) > unsubstituted phenyl (IC₅₀ = 23.0 ± 5.6 μM) [1]. This graded SAR demonstrates that the 4-fluoro substituent provides a meaningful improvement in antibacterial activity over the parent phenyl analog (~1.85-fold) and positions the fluoro intermediate as a balanced choice between potency and synthetic tractability versus the heavier halogen analogs [1].

Antibacterial Structure-activity relationship Gram-positive Furanopeptides

Comparative Physicochemical Profile: Boiling Point, Density, and LogP Position the 4-Fluoro Analog for Solution-Phase and Automated Synthesis Platforms

The target compound's calculated physical properties—boiling point 326.1°C at 760 mmHg, density 1.335 g/cm³, flash point 151°C, and LogP 3.47 [1]—occupy a defined region in the 5-aryl-furoyl chloride property space. Compared to the 4-chloro analog (boiling point ~358°C, density ~1.38 g/cm³) [2] and the 4-nitro analog (boiling point ~409°C, density 1.43 g/cm³) , the 4-fluoro compound exhibits a lower boiling point and density, facilitating distillation-based purification and handling in automated liquid-dispensing synthesis platforms where viscosity and volatility are critical parameters. The LogP of 3.47 indicates moderate lipophilicity—less than the 4-bromo analog (LogP ~4.0) but greater than the unsubstituted phenyl analog (LogP ~2.9)—which influences phase-transfer catalysis efficiency and chromatographic purification behavior .

Physicochemical properties Process chemistry Automated synthesis Solubility

Synthetic Tractability: Single-Step Conversion from 5-(4-Fluorophenyl)furan-2-carboxylic Acid with Thionyl Chloride, Avoiding Multi-Step Functional Group Interconversions Required for Nitro or Amino Analogs

The standard preparation of 5-aryl-furoyl chlorides involves refluxing the corresponding 5-arylfuran-2-carboxylic acid with thionyl chloride (SOCl₂). The 4-fluoro analog is prepared following the protocol established for the 4-chloro analog (56 g scale, 3.5 h reflux in SOCl₂) , and the 4-fluoro substituent is chemically inert under these conditions. In contrast, 5-(4-nitrophenyl)furan-2-carbonyl chloride synthesis requires careful control to avoid reduction of the nitro group, and 5-(4-aminophenyl) analogs are incompatible with direct SOCl₂ treatment due to competing amine acylation, necessitating protection/deprotection steps [1]. Commercial availability data indicates the 4-fluoro analog has been cataloged by Sigma-Aldrich (AldrichCPR), Alfa Aesar, and multiple specialty suppliers , whereas the 4-bromo and 4-nitro analogs are less widely stocked, leading to longer lead times and higher minimum order quantities for custom synthesis.

Synthetic methodology Acyl chloride formation Process efficiency Yield optimization

5-(4-Fluorophenyl)furan-2-carbonyl chloride (CAS 380889-69-0): Application Scenarios Where Evidence Supports Prioritized Use Over Analogs


Cardiovascular NHE1 Inhibitor SAR Campaigns Requiring the KR-32511 Pharmacophore

When a medicinal chemistry program aims to explore the structure-activity relationship of guanidine-based NHE1 inhibitors for ischemia-reperfusion injury, the 5-(4-fluorophenyl)furan-2-carbonyl chloride is the mandated starting material for synthesizing KR-32511 and its close analogs. The pharmacodynamic study by Kim et al. (2007) [1] demonstrated that KR-32511 possesses a distinct potency and species-selectivity profile compared to KR-32570 (5-(2-methoxy-5-chlorophenyl) analog) and KR-33028 (4-cyano benzo[b]thiophene analog). No alternative acyl chloride can generate the identical 5-(4-fluorophenyl)furan-2-ylcarbonyl guanidine structure. The cytoprotective rank order (KR-32570 ≥ KR-33028 > sabiporide > cariporide > KR-32511) positions KR-32511 as a lower-potency but potentially more selective tool compound for probing NHE1 biology in species-comparative studies [1].

Selective PI3Kγ Inhibitor Development Using the 5-(4-Fluorophenyl)furan Pharmacophore

Researchers targeting the PI3Kγ isoform for immuno-oncology or inflammatory disease applications should procure this acyl chloride to construct CAY10505 analogs. The CAY10505 scaffold, derived from 5-(4-fluorophenyl)furan-2-carboxaldehyde (the reduced form of the acyl chloride precursor), achieves ~667-fold selectivity for PI3Kγ over PI3Kβ and PI3Kδ at 30 nM potency . This selectivity window is critically dependent on the 4-fluorophenyl substitution pattern; SAR data indicate that halogen substitution at the para position of the phenyl ring directly modulates the PI3K isoform selectivity profile. The acyl chloride enables diversification into amide, ester, and urea derivatives for lead optimization while retaining the privileged furan-fluorophenyl core .

Antibacterial Furanopeptide Libraries with Defined Halogen-Substituent Gradients

For structure-activity relationship studies on 5-arylfuran-2-carbonyl amino acid/peptide conjugates targeting Gram-positive pathogens, the 4-fluoro analog occupies a specific potency niche: IC₅₀ = 12.4 ± 3.1 μM against S. aureus, representing a 1.85-fold improvement over the unsubstituted phenyl analog (IC₅₀ = 23.0 ± 5.6 μM) [2]. When the research objective is to map the halogen potency continuum (H → F → Cl → Br → OBz) without introducing the molecular weight and potential toxicity of brominated or chlorinated aromatics, the 4-fluoro intermediate provides the necessary electronic activation in a compact substituent profile. The antibacterial SAR data support its selection over the parent phenyl analog when enhanced potency is required but heavy halogens are undesirable [2].

Solution-Phase Parallel Synthesis and Flow Chemistry Requiring Optimal Volatility and Solubility Parameters

In automated parallel synthesis or continuous flow acylation platforms, the 4-fluoro analog's lower boiling point (326.1°C) and intermediate LogP (3.47) compared to higher-boiling 4-chloro (~358°C) and 4-nitro (~409°C) analogs reduce solvent evaporation times and enable gentler thermal conditions during solvent swaps or concentration steps. The density of 1.335 g/cm³ is identical to the 2-fluoro regioisomer, ensuring consistent liquid-handling calibration across fluorinated furoyl chloride libraries. These properties make the 4-fluoro compound the preferred choice for high-throughput experimentation where consistent physical properties across a compound series minimize instrument parameter adjustments and improve workflow reproducibility .

Quote Request

Request a Quote for 5-(4-Fluorophenyl)furan-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.